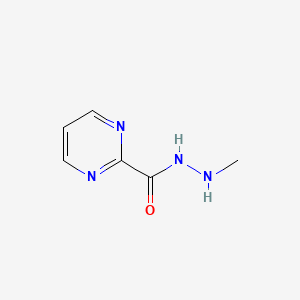

N'-Methylpyrimidine-2-carbohydrazide

Description

Contextualization within Heterocyclic Hydrazide Chemistry

The significance of N'-Methylpyrimidine-2-carbohydrazide is best understood within the broader context of heterocyclic hydrazide chemistry. This field lies at the intersection of two fundamental areas of organic chemistry: the chemistry of heterocyclic compounds and the versatile reactivity of hydrazide derivatives.

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis

The pyrimidine ring is a cornerstone of heterocyclic chemistry. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, it is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. wikipedia.orgyoutube.com Beyond its biological importance, the pyrimidine scaffold is a privileged structure in medicinal chemistry and organic synthesis. gsconlinepress.comnih.gov

The presence of nitrogen atoms imparts specific electronic properties to the pyrimidine ring, making it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and substituents. This reactivity allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of functionalized pyrimidine derivatives. nih.gov The development of efficient synthetic methods for constructing and modifying the pyrimidine core remains an active area of research, with applications ranging from the creation of novel pharmaceuticals to the design of advanced materials. gsconlinepress.comnih.gov

Role of Hydrazide Moieties in Ligand Design and Chemical Transformations

The hydrazide functional group, -C(=O)NHNH-, is a versatile building block in chemical synthesis. nih.gov Hydrazides are derivatives of hydrazine (B178648) and are known for their ability to participate in a variety of chemical reactions, most notably condensation reactions with aldehydes and ketones to form hydrazones. researchgate.net These reactions are often high-yielding and proceed under mild conditions.

The hydrazide moiety is also a key component in the design of ligands for coordination chemistry. The nitrogen and oxygen atoms of the hydrazide group can act as donor atoms, allowing for the chelation of metal ions. This property has been exploited in the development of metal complexes with a wide range of applications. mdpi.com The ability of the hydrazide group to form stable complexes with metal ions is influenced by the surrounding molecular structure and the reaction conditions.

Historical Trajectories and Evolution of Research on Pyrimidine-Carbohydrazides

The study of pyrimidines dates back to the late 19th century, with the initial synthesis of barbituric acid in 1879 marking a significant milestone. wikipedia.org The systematic investigation of pyrimidines began shortly after, in 1884. wikipedia.org Research into hydrazides also has a long history, with their synthetic utility being recognized for over a century.

The convergence of these two fields, in the form of pyrimidine-carbohydrazides, represents a more recent area of investigation. Early work in this area likely focused on the fundamental synthesis and characterization of these compounds. Over time, with the growing appreciation for the biological and coordination chemistry of both pyrimidine and hydrazide moieties, research has expanded to explore the potential applications of pyrimidine-carbohydrazides. The development of modern analytical techniques, such as high-resolution mass spectrometry and single-crystal X-ray diffraction, has enabled a more detailed understanding of the structure and properties of these molecules. researchgate.netjyoungpharm.in The synthesis of various pyrimidine-carbohydrazide derivatives and their subsequent transformation into more complex heterocyclic systems has been a recurring theme in the literature. rsc.org

Current Research Frontiers and Theoretical Perspectives on this compound

Current research on this compound and related compounds is driven by the quest for new molecules with tailored properties. The synthesis of this compound is typically envisioned through the condensation of a pyrimidine-2-carboxylic acid derivative with methylhydrazine. evitachem.com The presence of the methyl group on the terminal nitrogen of the hydrazide moiety can influence the compound's conformational preferences, solubility, and reactivity compared to its unsubstituted counterpart.

Synthesis and Characterization:

The synthesis of this compound would likely involve the reaction of a suitable pyrimidine-2-carbonyl precursor, such as an ester or acid chloride, with methylhydrazine. Purification would typically be achieved through recrystallization. evitachem.com

Characterization of the molecule would rely on a suite of spectroscopic techniques. Based on analogous pyrazine-2-carbohydrazide (B1222964) derivatives, the following spectral data could be anticipated: researchgate.net

| Spectroscopic Data for this compound (Hypothetical) | |

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Peaks corresponding to N-H stretching, C=O (amide I) stretching, and C-N stretching. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for the pyrimidine ring protons, the N-H protons, and the methyl group protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the pyrimidine ring carbons, the carbonyl carbon, and the methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

Theoretical Perspectives:

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the molecular structure, electronic properties, and reactivity of molecules like this compound. nih.govresearchgate.net DFT studies on analogous methylated pyrazine-carbohydrazide derivatives have provided insights into: researchgate.neticm.edu.pl

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess the molecule's electronic reactivity and potential for charge transfer.

Spectroscopic Properties: Simulating vibrational (IR) and NMR spectra to aid in the interpretation of experimental data.

Conformational Analysis: Investigating the relative energies of different conformers to determine the most stable structures. researchgate.net

These theoretical approaches, in conjunction with experimental work, are crucial for advancing the understanding and application of this compound in the frontiers of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N'-methylpyrimidine-2-carbohydrazide |

InChI |

InChI=1S/C6H8N4O/c1-7-10-6(11)5-8-3-2-4-9-5/h2-4,7H,1H3,(H,10,11) |

InChI Key |

VAGFDTHEEJDXCM-UHFFFAOYSA-N |

Canonical SMILES |

CNNC(=O)C1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methylpyrimidine 2 Carbohydrazide and Analogues

Strategies for Constructing the Pyrimidine-Carbohydrazide Core

The formation of the pyrimidine-carbohydrazide scaffold is foundational to the synthesis of N'-Methylpyrimidine-2-carbohydrazide. This process begins with the appropriate functionalization of the pyrimidine (B1678525) ring at the 2-position, which is then converted to the desired carbohydrazide (B1668358).

Approaches to Pyrimidine Ring Functionalization

Several synthetic routes have been established to introduce a carboxyl or a precursor functional group at the 2-position of the pyrimidine ring. One common strategy begins with commercially available 2-aminopyrimidine (B69317). Through a series of reactions, including cyclo-condensation and oxidation, a carboxylic acid group can be installed at the desired position nih.gov. For instance, 2-aminopyrimidine can undergo cyclo-condensation with 1,1,3-trichloro acetone, followed by the oxidation of an intermediate aldehyde to yield the corresponding pyrimidine-2-carboxylic acid nih.gov.

Another effective method involves the use of 2-(methylthio)pyrimidines as precursors. These compounds can be oxidized to the corresponding sulfones, which then act as good leaving groups. Subsequent displacement of the sulfinate group with a cyanide source, such as potassium cyanide, yields a pyrimidine-2-carbonitrile. This nitrile can then be hydrolyzed to a carboxylic acid or directly converted to an ester, both of which are direct precursors to the carbohydrazide.

Furthermore, the pyrimidine ring can be constructed from acyclic precursors in a manner that directly installs the desired functionality. For example, the condensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol provides a direct, high-yielding route to 2-substituted pyrimidine-5-carboxylic esters. While this method functionalizes the 5-position, similar principles of ring construction can be applied to achieve 2-substitution.

Introduction of the Hydrazide Functionality via Ester Intermediates

A widely employed and efficient method for introducing the hydrazide functionality is through the hydrazinolysis of a corresponding ester intermediate. Pyrimidine-2-carboxylate esters, typically methyl or ethyl esters, serve as excellent substrates for this transformation. The reaction involves treating the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent such as ethanol.

The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion nih.govnih.gov. The general mechanism involves the nucleophilic acyl substitution at the carbonyl carbon of the ester by the hydrazine molecule. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the alcohol (alkoxide) group yields the stable carbohydrazide. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product carbohydrazide often precipitates from the reaction mixture upon cooling or after partial removal of the solvent and can be isolated by filtration.

| Starting Ester | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux | Imidazo[1,2-a]pyridine-2-carbohydrazide | - | nih.gov |

| Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux, 6h | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | - | nih.gov |

| Methyl 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate | Hydrazine monohydrate | - | - | 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide | - |

Condensation Reactions with Hydrazine Hydrate

The direct condensation with hydrazine hydrate is the key step in converting the ester intermediates into the pyrimidine-carbohydrazide core. This reaction is a specific example of hydrazinolysis, as detailed in the previous section. The process is robust and has been successfully applied to a variety of heterocyclic esters to produce their corresponding hydrazides in high yields nih.govnih.govmdpi.com. For example, the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide is achieved by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol nih.gov. Similarly, adamantane-1-carbohydrazide is prepared from its methyl ester by reaction with hydrazine mdpi.com. The workup procedure is generally straightforward, involving evaporation of the solvent and purification of the resulting solid carbohydrazide, often by recrystallization nih.gov.

Targeted N'-Methylation Procedures for Carbohydrazide Derivatives

The introduction of a methyl group at the terminal nitrogen (N') of the carbohydrazide is a critical step in the synthesis of this compound. This transformation requires careful selection of reagents and conditions to ensure selective methylation at the desired nitrogen atom, avoiding competing reactions at the other nitrogen of the hydrazide or at the pyrimidine ring itself.

While direct N'-methylation of pyrimidine-2-carbohydrazide (B1313719) is not extensively documented, analogous reactions on similar heterocyclic carbohydrazides and related N-acylhydrazones provide viable synthetic strategies. One potential method involves the use of a methylating agent such as methyl iodide in the presence of a mild base like potassium carbonate. This approach has been successfully used for the N-methylation of N-acylhydrazone derivatives. The base deprotonates the amide nitrogen, and the resulting anion can then be alkylated. However, careful control of stoichiometry and reaction conditions would be necessary to favor methylation on the terminal nitrogen of the carbohydrazide.

Another promising approach for the selective introduction of a methyl group onto a hydrazide-like structure involves the use of N-succinimidyl N-methylcarbamate in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This method has been used for the synthesis of N-methyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide, demonstrating its utility in forming N-alkylated hydrazine-1-carboxamides with good yields. This method offers a non-toxic alternative to methyl isocyanate.

Furthermore, biocatalytic methods employing engineered methyltransferases are emerging as powerful tools for the regioselective N-methylation of various heterocycles nih.gov. These enzymatic approaches can offer high selectivity under mild reaction conditions, potentially providing a green and efficient route to N'-methylated carbohydrazides nih.gov.

Advanced Derivatization Strategies for this compound

Once this compound is synthesized, it can be further modified to generate a library of derivatives with potentially diverse chemical and biological properties. A common and straightforward derivatization strategy is the formation of hydrazones, also known as Schiff bases.

Formation of Hydrazone Derivatives (Schiff Bases)

Hydrazone derivatives are readily synthesized through the condensation reaction of this compound with a variety of aldehydes and ketones. This reaction is typically carried out in an alcoholic solvent, such as ethanol, and often under reflux conditions nih.govnih.gov. A catalytic amount of acid is sometimes added to facilitate the reaction.

The reaction mechanism involves the nucleophilic attack of the terminal, more nucleophilic nitrogen atom of the N'-methylated hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the hydrazone. The resulting hydrazone derivatives often precipitate from the reaction mixture upon cooling and can be isolated in high yields. This method is highly versatile, allowing for the introduction of a wide range of substituents by varying the aldehyde or ketone reactant. The synthesis of (E)-N′-[(heteroaryl)methylene]adamantane-1-carbohydrazides from adamantane-1-carbohydrazide and various heterocyclic aldehydes exemplifies this common synthetic route mdpi.com.

| Carbohydrazide | Aldehyde/Ketone | Solvent | Conditions | Product Type | Yield | Reference |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Various aromatic aldehydes | Ethanol | Reflux | Hydrazone derivatives | 80-92% | nih.gov |

| Imidazo[1,2-a]pyridine-2-carbohydrazide | Various aromatic aldehydes | Ethanol | Reflux, 24h | N´-benzylidene imidazo[1,2-a]pyridine-2-carbohydrazide derivatives | - | nih.gov |

| Adamantane-1-carbohydrazide | Pyridine-3-carboxaldehyde | Ethanol | Reflux, 2h | E-N′-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide | 82% | mdpi.com |

| Adamantane-1-carbohydrazide | 5-nitrothiophene-2-carboxaldehyde | Ethanol | Reflux | E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide | 95% | mdpi.com |

Condensation with Aldehydes and Ketones

A primary method for the derivatization of this compound involves the condensation of its terminal amino group with a variety of aldehydes and ketones. This reaction, typically carried out under reflux in a suitable solvent such as ethanol, results in the formation of the corresponding N'-substituted hydrazones. This straightforward and high-yielding reaction is a cornerstone in the diversification of this class of compounds.

The general reaction scheme involves the nucleophilic attack of the primary amine of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

For instance, the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives has been reported, where the key carbohydrazide intermediate is condensed with various aromatic aldehydes. nih.gov This reaction typically proceeds in ethanol at reflux temperature, yielding the desired hydrazone derivatives in good yields (80–92%). nih.gov The structures of these products are routinely confirmed using spectroscopic methods such as 1H NMR, Mass Spectrometry, and IR spectroscopy. nih.gov

While the direct synthesis of this compound is not extensively detailed in the literature, the synthesis of its close analogue, N'-benzylidene-N-methylpyrazine-2-carbohydrazide, has been described. nih.gov This suggests that a similar synthetic strategy, involving the reaction of a pyrimidine-2-carboxylate ester with methylhydrazine, would be a viable route to obtain the target N'-methylated carbohydrazide. Subsequently, this intermediate can be reacted with a wide array of aldehydes and ketones to generate a library of N'-substituted hydrazones.

The following table provides examples of various aromatic aldehydes that have been successfully condensed with a similar carbohydrazide, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, to form the corresponding hydrazones. nih.gov

| Aldehyde Reactant | Resulting Hydrazone Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | 85 |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | 90 |

| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | 88 |

| 4-(Trifluoromethyl)benzaldehyde | (E)-N'-(4-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | 92 |

| 3-(Trifluoromethyl)benzaldehyde | (E)-N'-(3-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | 87 |

| Benzofuran-2-carbaldehyde | (E)-N'-((benzofuran-2-yl)methylene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | 82 |

Incorporation of Substituents for Modulated Reactivity

The reactivity of this compound and its analogues can be significantly influenced by the presence of various substituents on the pyrimidine ring. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, thereby affecting the nucleophilicity of the carbohydrazide moiety and the stability of the resulting hydrazones.

The synthesis of substituted pyrimidines can be achieved through several established methods. One common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. By choosing appropriately substituted starting materials, a wide variety of functionalized pyrimidine rings can be constructed.

For example, the synthesis of a series of substituted pyrimidines has been accomplished by treating a nalidixic acid ester with guanidine carbonate, followed by condensation with various chalcones. Furthermore, the synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones demonstrates the introduction of substituents onto a fused pyrimidine ring system.

The electronic nature of the substituents on the pyrimidine ring plays a crucial role in modulating the reactivity of the carbohydrazide group. Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density on the pyrimidine ring, which can enhance the nucleophilicity of the carbohydrazide nitrogen atoms. Conversely, electron-withdrawing groups, such as nitro or halo groups, decrease the electron density, potentially reducing the reactivity of the carbohydrazide.

| Substituent (R) | Electronic Effect | Predicted Impact on Carbohydrazide Reactivity |

|---|---|---|

| -CH3 | Electron-donating (inductive effect) | Increase |

| -OCH3 | Electron-donating (resonance effect) | Increase |

| -Cl | Electron-withdrawing (inductive effect) | Decrease |

| -NO2 | Strongly electron-withdrawing (resonance and inductive effects) | Significant Decrease |

| -NH2 | Strongly electron-donating (resonance effect) | Significant Increase |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound and its substituted analogues often requires careful consideration of chemo- and regioselectivity, particularly when multiple reactive sites are present in the precursor molecules.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of these compounds, a key chemoselective step is the reaction of the ester group of a pyrimidine-2-carboxylate with methylhydrazine. This reaction should ideally proceed without affecting other potentially reactive functional groups on the pyrimidine ring. The choice of reaction conditions, such as solvent and temperature, can be critical in achieving the desired chemoselectivity. For instance, the reaction between esters and amines (including hydrazines) is often carried out in alcoholic solvents like methanol or ethanol. researchgate.net

Regioselectivity is concerned with the control of the position of chemical bond formation. When synthesizing substituted pyrimidines, the regiochemistry of the cyclization reaction is of paramount importance. The choice of starting materials and reaction conditions can dictate the final substitution pattern on the pyrimidine ring. For example, the regioselective functionalization of pyrimidines has been achieved through selective magnesiation using TMPMgCl·LiCl, which allows for the directed introduction of various electrophiles at specific positions.

Furthermore, a deconstruction-reconstruction strategy for pyrimidine diversification has been developed, which allows for the regioselective synthesis of substituted pyrimidines. nih.gov This method involves the transformation of a pyrimidine into an iminoenamine intermediate, which can then be recyclized with different reagents to afford a variety of substituted pyrimidine analogues. nih.gov

In the context of this compound, regioselectivity also comes into play during the reaction of a pyrimidine-2-carboxylate ester with methylhydrazine. Methylhydrazine has two non-equivalent nitrogen atoms, and the reaction could potentially lead to two different isomers. However, the synthesis of N-methyl-N-formylhydrazine from methylhydrazine and ethyl formate proceeds to give the N-methylated product, suggesting that the reaction of a pyrimidine-2-carboxylate with methylhydrazine would likely yield the desired N'-methylated carbohydrazide. chemicalbook.com

The following table summarizes some of the key chemo- and regioselective considerations in the synthesis of this compound and its analogues.

| Synthetic Step | Selectivity Consideration | Controlling Factors |

|---|---|---|

| Formation of pyrimidine ring | Regioselectivity | Choice of precursors, reaction conditions, catalysts. |

| Formation of carbohydrazide | Chemoselectivity | Reaction of ester with methylhydrazine in the presence of other functional groups. |

| Formation of carbohydrazide | Regioselectivity | Reaction at the desired nitrogen atom of methylhydrazine. |

| Condensation with carbonyls | Chemoselectivity | Reaction of the carbohydrazide with the carbonyl group in the presence of other reactive sites. |

Advanced Structural Elucidation and Spectroscopic Characterization of N Methylpyrimidine 2 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the electronic environment and connectivity of atoms can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of N'-Methylpyrimidine-2-carbohydrazide is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the N-methyl group, and the hydrazide moiety. Based on data from related pyrimidine-2-carbohydrazide (B1313719) and N-methyl hydrazide derivatives, the following proton environments can be anticipated. nih.govchemicalbook.com

The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. For the parent pyrimidine molecule, the proton at position 2 is the most deshielded (δ 9.26), followed by the protons at positions 4 and 6 (δ 8.78), and the proton at position 5 (δ 7.36). chemicalbook.com In this compound, the substitution at the 2-position will alter these shifts. The H4 and H6 protons will likely appear as a multiplet, and the H5 proton as a distinct multiplet at a slightly higher field.

The N-H protons of the hydrazide group are expected to present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In related hydrazide structures, these signals can appear over a wide range, often between δ 8.0 and δ 12.0 ppm. emanuscript.tech The methyl protons (N-CH₃) would likely be observed as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around δ 2.5-3.5 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Related Compounds

| Proton | Expected Chemical Shift (δ, ppm) in this compound | Observed Chemical Shift (δ, ppm) in Related Compounds | Reference Compound |

|---|---|---|---|

| Pyrimidine H-4, H-6 | ~8.8 - 9.2 | 8.78 | Pyrimidine chemicalbook.com |

| Pyrimidine H-5 | ~7.3 - 7.6 | 7.36 | Pyrimidine chemicalbook.com |

| -NH- (amide) | Variable (broad) | 11.26 | (E-N′-(4-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide nih.gov |

| -NH- (methylamino) | Variable (broad) | - | - |

Note: The expected chemical shifts are estimations based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically appearing in the range of δ 160-175 ppm. researchgate.net

The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. For the parent pyrimidine, the C2 carbon resonates at δ 158.4 ppm, the C4 and C6 carbons at δ 157.0 ppm, and the C5 carbon at δ 121.9 ppm. chemicalbook.com Substitution at the C2 position with the carbohydrazide (B1668358) group will influence these values. The C2 carbon is expected to shift, and the other ring carbons will also experience smaller shifts due to the electronic effects of the substituent. The N-methyl carbon will appear at a much higher field, typically in the range of δ 25-35 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Carbon | Expected Chemical Shift (δ, ppm) in this compound | Observed Chemical Shift (δ, ppm) in Related Compounds | Reference Compound |

|---|---|---|---|

| C=O (Carbonyl) | ~160 - 175 | ~162 | Pyrimidine N-acylhydrazone derivatives researchgate.net |

| Pyrimidine C2 | ~150 - 155 | 151.7 | Pyridine-2-carboxylic acid hydrazide chemicalbook.com |

| Pyrimidine C4, C6 | ~157 - 160 | 157.0 | Pyrimidine chemicalbook.com |

| Pyrimidine C5 | ~120 - 125 | 121.9 | Pyrimidine chemicalbook.com |

Note: The expected chemical shifts are estimations based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.

Advanced 2D-NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the H4/H6 and H5 protons on the pyrimidine ring. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of both the ¹H and ¹³C signals. For example, it would link the N-methyl proton signal to the N-methyl carbon signal. While specific 2D-NMR data for this compound is not available, such techniques are routinely used for the structural elucidation of related heterocyclic compounds. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrations

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-H functional groups.

The N-H stretching vibrations of the hydrazide moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. emanuscript.tech The C=O stretching vibration of the amide group (Amide I band) is a strong and characteristic absorption, expected to be in the range of 1650-1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is anticipated around 1520-1550 cm⁻¹.

The pyrimidine ring will exhibit several characteristic vibrations. The C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ range.

Table 3: Expected FTIR Absorption Bands for this compound and Related Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) in this compound | Observed Wavenumber (cm⁻¹) in Related Compounds | Reference Compound |

|---|---|---|---|

| N-H Stretch (Hydrazide) | 3200 - 3400 | 3306 | N′-[(2-chlorophenyl) methylene] pyrazine-2- carbohydrazide emanuscript.tech |

| C-H Stretch (Aromatic) | > 3000 | 3103 | N′-[(3-nitrophenyl) methylene] pyrazine-2- carbohydrazide emanuscript.tech |

| C-H Stretch (Methyl) | 2850 - 2960 | - | - |

| C=O Stretch (Amide I) | 1650 - 1680 | 1684 | N′-[(2-chlorophenyl) methylene] pyrazine-2- carbohydrazide emanuscript.tech |

| C=N, C=C Stretch (Ring) | 1400 - 1600 | 1579, 1521 | (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide researchgate.net |

Note: The expected wavenumbers are estimations based on data from analogous compounds.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While no specific Raman data for this compound has been found, some general predictions can be made. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric breathing vibrations of the pyrimidine ring are expected to produce strong Raman signals. The C-C and C-N stretching modes within the ring would also be Raman active. The C=O stretching vibration is typically weaker in Raman than in FTIR. The N-CH₃ stretching and bending modes should also be observable in the Raman spectrum. The analysis of the Raman spectrum, in conjunction with the FTIR data, would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be a primary method for analysis.

The molecular ion peak (M+) would confirm the compound's molecular weight. The fragmentation of this compound is expected to follow predictable pathways, primarily involving the cleavage of the bonds within the carbohydrazide side chain and the pyrimidine ring. The stability of the pyrimidine ring suggests that fragmentation will likely initiate at the less stable hydrazide group. sapub.org

Key fragmentation pathways for pyrimidine derivatives often involve the loss of functional groups attached to the ring. sapub.org For hydrazides, cleavage of the N-N bond and the C-N bond is common. The resulting fragment ions provide a "fingerprint" that helps to piece together the original structure.

A plausible fragmentation pattern for this compound would involve initial cleavage at the carbohydrazide moiety. The following table outlines potential major fragment ions and their corresponding m/z (mass-to-charge ratio) values that could be observed in the mass spectrum.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]+ | Molecular Ion of this compound |

| [M - CH3NH]+ | Loss of the methylamine (B109427) radical |

| [M - NHCH3]+ | Loss of the methylamino group |

| [M - CONHCH3]+ | Loss of the methylcarbamoyl group |

| [C5H4N2CO]+ | Pyrimidine-2-carbonyl cation |

| [C5H4N2]+ | Pyrimidine cation |

This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry and data from related compounds. Actual experimental data would be required for definitive confirmation.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions.

The pyrimidine ring, being an aromatic system, will exhibit strong π → π* transitions. The presence of the carbohydrazide substituent will influence the position and intensity of these bands. The lone pairs of electrons on the nitrogen and oxygen atoms of the hydrazide group can participate in n → π* transitions, which typically appear as weaker, longer-wavelength absorptions.

The conjugation between the pyrimidine ring and the carbonyl group of the hydrazide will likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine. The specific solvent used for analysis can also influence the spectrum by stabilizing or destabilizing the ground and excited states.

Based on data for similar pyrimidine derivatives, the expected UV-Vis absorption maxima for this compound are summarized below.

| Electronic Transition | Expected Wavelength Range (λmax, nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

This table provides an estimated range for the absorption maxima. Experimental determination is necessary for precise values.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

Analysis of the crystal structure of a related compound, 5-methylpyrazine-2-carbohydrazide, shows that intermolecular N—H···O hydrogen bonds link the molecules into a chain-like structure. researchgate.net A similar arrangement could be expected for this compound.

The following table lists the key crystallographic parameters that would be determined from an X-ray diffraction experiment.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |

The data in this table can only be obtained through experimental X-ray crystallographic analysis of a suitable single crystal of this compound.

Coordination Chemistry and Ligand Properties of N Methylpyrimidine 2 Carbohydrazide and Its Analogues

Ligand Design Principles and Chelation Capacity of Carbohydrazide-Pyrimidines

The fundamental design of carbohydrazide-pyrimidines as ligands revolves around the strategic placement of multiple electron-donating atoms. This arrangement allows them to bind to a central metal ion at multiple points simultaneously, a property known as multidenticity. This chelation results in enhanced thermodynamic stability of the resulting metal complexes compared to those formed by analogous monodentate ligands.

N'-Methylpyrimidine-2-carbohydrazide and its analogues possess several potential donor atoms that can participate in coordination with metal ions. The primary sites for electron donation are the nitrogen and oxygen atoms within the molecule's framework. These include:

Pyrimidine (B1678525) Ring Nitrogens: The pyrimidine ring contains two nitrogen atoms in a 1,3-diazine arrangement. One of these heterocyclic nitrogen atoms, typically the one adjacent to the carbohydrazide (B1668358) substituent, is a primary site for coordination.

Carbonyl Oxygen: The oxygen atom of the carbonyl group (C=O) in the carbohydrazide moiety is a strong Lewis base and readily participates in bonding with metal ions. mdpi.com

Hydrazinic Nitrogens: The carbohydrazide group contains two nitrogen atoms. The terminal nitrogen or the nitrogen adjacent to the carbonyl group can be involved in coordination, often after deprotonation and tautomerization of the ligand to its enol form. eurjchem.combendola.com This enolization creates an azomethine nitrogen (>C=N–) which is also a potential coordination site. eurjchem.com

The specific atoms that coordinate depend on factors such as the metal ion's nature, the reaction conditions, and the pH of the medium, which can influence the ligand's tautomeric form (keto vs. enol).

The presence of multiple donor atoms allows carbohydrazide-pyrimidines to function as multidentate ligands, binding to a metal ion through two or more donor sites to form stable chelate rings.

Bidentate Coordination: A common coordination mode involves one of the pyrimidine ring nitrogens and the adjacent carbonyl oxygen atom. This N,O-chelation results in the formation of a highly stable five-membered ring structure.

Tridentate Coordination: These ligands can also exhibit tridentate behavior, particularly when the ligand adopts its enol form. In such cases, coordination can occur through a heterocyclic nitrogen, the enolic oxygen, and the azomethine nitrogen. eurjchem.combendola.comeurjchem.com This O,N,O or N,N,O donor sequence typically forms a combination of five- and six-membered chelate rings, further stabilizing the complex. bendola.comeurjchem.com This behavior has been observed in analogous pyrazine-carbohydrazone ligands which coordinate as dibasic tridentate ligands. eurjchem.combendola.com

Synthesis and Characterization of Metal Complexes with this compound-Type Ligands

The synthesis of metal complexes with these ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with refluxing to facilitate the reaction. arabjchem.org The resulting solid complexes can then be isolated and purified for detailed characterization.

The versatile chelating nature of carbohydrazide-pyrimidine ligands enables them to form stable complexes with a broad spectrum of transition metal ions. Research on analogous systems has demonstrated successful coordination with numerous metals, showcasing the ligand's broad applicability. Documented metal complexes include those with:

First-Row Transition Metals: Manganese (Mn), Iron (Fe), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). eurjchem.com

Heavier and Higher Valent Metals: Chromium (Cr), Titanium (Ti), Tungsten (W), Thorium (Th), Uranium (U), and Cadmium (Cd). eurjchem.combendola.comarabjchem.org

The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. eurjchem.comeurjchem.comresearchgate.net

A combination of spectroscopic and analytical techniques is essential to confirm the formation of the complexes and to elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. A key piece of evidence is the shift of the ν(C=O) band (amide I) to a lower frequency in the complex's spectrum compared to the free ligand, which confirms the coordination of the carbonyl oxygen. nih.gov Additionally, changes in the positions and intensities of bands associated with ν(N-H), ν(C=N), and the pyrimidine ring vibrations provide evidence for the involvement of the nitrogen atoms in chelation. eurjchem.comnih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the coordination geometry around the central metal ion. The positions and intensities of d-d transition bands are characteristic of specific geometries (e.g., octahedral, tetrahedral). mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and may be used to study diamagnetic complexes. eurjchem.com The disappearance of the N-H proton signal in the ¹H NMR spectrum of a complex can indicate deprotonation and coordination. bendola.com

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which helps in establishing the oxidation state of the metal ion and its coordination geometry. eurjchem.comnih.gov For example, it can distinguish between square planar (diamagnetic) and octahedral (paramagnetic) Ni(II) complexes. mdpi.com

Elemental Analysis and Molar Conductance: Elemental analysis confirms the proposed stoichiometry of the complexes. nih.gov Molar conductance measurements in a suitable solvent are used to determine whether the complexes are electrolytic or non-electrolytic in nature, indicating if anions are inside or outside the coordination sphere. arabjchem.orgnih.gov

Table 1: Spectroscopic Data for Analogous Carbohydrazide Metal Complexes

| Metal Complex Type | IR Shift ν(C=O) (cm⁻¹) | IR Shift ν(C=N) (cm⁻¹) | Key Observation |

|---|---|---|---|

| Pyrazine-carbohydrazone-Fe(III) | ~1640 -> ~1605 | New band at ~1615 | Shift in C=O indicates oxygen coordination; new C=N band suggests enolization. eurjchem.combendola.com |

| Naphthofuran-carbohydrazide-Co(II) | ~1665 -> ~1625 | ~1610 -> ~1600 | Lowering of frequencies indicates coordination of carbonyl oxygen and azomethine nitrogen. nih.gov |

| Naphthofuran-carbohydrazide-Ni(II) | ~1665 -> ~1627 | ~1610 -> ~1598 | Similar shifts confirm bidentate coordination through O and N atoms. arabjchem.org |

This table is generated based on data from analogous ligand systems.

The collective data from the characterization techniques allow for the determination of the three-dimensional structure of the complexes and the oxidation state of the central metal.

Coordination Geometries: Depending on the metal ion, its coordination number, and the denticity of the ligand, various geometries are observed. Octahedral geometry is very common, especially for metals like Cr(III), Fe(III), and Ni(II), where the ligand and other co-ligands (like water molecules) complete a coordination number of six. eurjchem.combendola.comeurjchem.commdpi.com Other observed geometries include square pyramidal for ions like VO(IV) and Cu(II), and tetrahedral for Zn(II). eurjchem.comeurjchem.comdergipark.org.tr

Oxidation States: The transition metals typically retain their common and stable oxidation states within these complexes, such as +2 for Co, Ni, Cu, Mn, Zn, and Cd, and +3 for Fe and Cr. eurjchem.commdpi.com Higher oxidation states are also stabilized, as seen in complexes of W(VI), Th(IV), and U(VI). bendola.com

Table 2: Common Geometries and Oxidation States for Metal Complexes with Analogous Ligands

| Metal Ion | Common Oxidation State | Typical Coordination Geometry |

|---|---|---|

| Cr(III) | +3 | Octahedral eurjchem.combendola.comeurjchem.com |

| Fe(III) | +3 | Octahedral eurjchem.combendola.comeurjchem.com |

| Ni(II) | +2 | Octahedral mdpi.com |

| Cu(II) | +2 | Square Pyramidal, Distorted Octahedral mdpi.com |

| Zn(II) | +2 | Tetrahedral eurjchem.com |

| U(VI) (as UO₂²⁺) | +6 | Octahedral eurjchem.combendola.com |

This table summarizes findings from studies on analogous carbohydrazide and amide ligands.

Influence of Ligand Structure on Coordination Properties and Complex Stability

The introduction of a methyl group at the N' position of the carbohydrazide moiety, as in this compound, can exert both steric and electronic effects on its coordination behavior. The methyl group, being electron-donating, can increase the electron density on the adjacent nitrogen atom, potentially enhancing its donor capability and influencing the stability of the metal complexes formed. However, this electronic effect is often counterbalanced by steric hindrance. The bulkiness of the methyl group can affect the approach of the metal ion and influence the geometry of the resulting complex. researchgate.netnih.govresearchgate.net

Studies on related pyrimidine derivatives have shown that methylation can impact the association tendency of the ligands. For instance, the methylation of pyrimidine has been observed to increase the association tendency in aqueous solutions, suggesting that the methyl group can influence intermolecular interactions which are crucial for complex stability.

The stability of metal complexes with pyrimidine-based ligands generally follows the Irving-Williams series, with Cu(II) complexes often exhibiting the highest stability. This trend has been observed in studies of various pyrimidine and sulphonamide drug complexes. researchgate.netresearchgate.net The stability constants (log β) for metal complexes with related ligands such as trimethoprim, sulphadiazine, and sulphadimidine have been determined, providing a comparative basis for understanding the stability of complexes with pyrimidine-containing ligands. researchgate.netresearchgate.net For example, the order of stability for metal complexes with these ligands was found to be Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II). researchgate.netresearchgate.net

The chelate effect is another critical factor influencing complex stability. Polydentate ligands, which can form multiple bonds with a single metal ion to form chelate rings, generally form more stable complexes than monodentate ligands. libretexts.org this compound can act as a bidentate or potentially a tridentate ligand, coordinating through the pyrimidine nitrogen, the carbonyl oxygen, and the hydrazinic nitrogen atoms. The formation of stable five- or six-membered chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes. libretexts.org

The nature of the metal ion also profoundly influences complex stability. Transition metals with their partially filled d-orbitals can form strong coordinate bonds with the nitrogen and oxygen donor atoms of the ligand. The stability of these complexes is often related to the charge density and the crystal field stabilization energy of the metal ion. For instance, studies on pyrazine-2-carboxamide complexes have shown that the stability constants are dependent on the donor site and the ionic radius of the metal ion.

The following table summarizes the stability constants for metal complexes with related pyrimidine-based ligands, offering a glimpse into the expected stability of this compound complexes.

| Ligand | Metal Ion | log β | Reference |

| Trimethoprim | Cu(II) | 10.68 | researchgate.netresearchgate.net |

| Sulphadiazine | Cu(II) | 5.5 | researchgate.netresearchgate.net |

| Sulphadimidine | Cu(II) | 4.8 | researchgate.netresearchgate.net |

| Pyrazine-2-carboxamide | Ni(II) | > Cu(II) > Co(II) > Fe(II) > Mn(II) > Zn(II) |

Self-Assembly and Supramolecular Architectures Involving Metal-Ligand Interactions

The principles of self-assembly, driven by non-covalent interactions, are fundamental to the construction of complex and functional supramolecular architectures from molecular components. In the realm of coordination chemistry, the directional nature of metal-ligand bonds provides a powerful tool for the rational design and synthesis of a wide array of supramolecular structures, including discrete cages, helicates, and extended metal-organic frameworks (MOFs). acs.orgmdpi.comfrontiersin.org

This compound and its analogues, with their multiple coordination sites, are excellent candidates for the construction of such supramolecular assemblies. The pyrimidine ring, the carbohydrazide moiety, and any additional functional groups can all participate in directing the self-assembly process. The coordination of these ligands to metal ions can lead to the formation of predictable and well-defined structures.

The structure of the resulting supramolecular assembly is highly dependent on the coordination geometry of the metal ion, the stoichiometry of the metal and ligand, and the presence of counter-ions and solvent molecules. For instance, the reaction of pyrimidine-hydrazone ligands with Cu(II) ions has been shown to result in different complexes, including bent and linear structures, depending on the molar ratio of the reactants. researchgate.net The terminal groups on the ligand can also play a significant role in controlling the self-assembly process. researchgate.net

The design of ligands with specific functionalities allows for the targeted synthesis of supramolecular architectures with desired properties. The introduction of functional arms to pyrimidine-hydrazone strands has been shown to influence the formation of grid-like structures and helicates. researchgate.net

The following table provides examples of supramolecular architectures formed by related pyrimidine-based ligands, illustrating the potential of this compound in this field.

| Ligand Type | Metal Ion | Resulting Architecture | Key Interactions | Reference |

| Pyrimidine-hydrazone | Cu(II) | Bent and dinuclear complexes | Coordination, Hydrogen bonding | researchgate.net |

| Pyrimidine-hydrazone | Ag(I) | 1D coordination polymers, Helicates | Coordination, Counter-ion influence | |

| Pyrimidine-based | Various | Metal-Organic Frameworks (MOFs) | Coordination, Self-assembly | mdpi.comfrontiersin.org |

| Dipyrrin | Various | Helicates, Macrocycles, Cages | Coordination, Dynamic covalent bonds | acs.org |

This table showcases the diversity of supramolecular structures that can be achieved with pyrimidine-containing ligands, suggesting the possibilities for this compound.

Theoretical and Computational Chemistry of N Methylpyrimidine 2 Carbohydrazide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the electronic distribution within a molecule. For N'-Methylpyrimidine-2-carbohydrazide, various computational methods are employed to achieve a detailed understanding of its structural and electronic characteristics.

Density Functional Theory (DFT) Optimizations for Geometrical Parameters

Density Functional Theory (DFT) is a robust method for predicting the molecular geometry of this compound. Specifically, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly used for such calculations. icm.edu.plresearchgate.netbibliotekanauki.pl These theoretical calculations provide optimized geometrical parameters, including bond lengths and bond angles, which are in good agreement with experimental data from similar compounds. researchgate.net

The optimization process involves finding the lowest energy conformation of the molecule. For similar carbohydrazide (B1668358) derivatives, it has been noted that the planarity between the pyrimidine (B1678525) ring and the carbohydrazide side chain is a key structural feature, although some torsional angles can be influenced by the presence of the methyl group. The calculated bond lengths and angles reflect the hybridisation states of the constituent atoms and the delocalization of electrons within the pyrimidine ring and the hydrazide group.

Table 1: Theoretical Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyrimidine) | 1.34 | |

| C-C (pyrimidine) | 1.39 | |

| C-C (carbonyl) | 1.51 | |

| C=O | 1.24 | |

| N-N | 1.38 | |

| C-N (methyl) | 1.46 | |

| Pyrimidine ring angles | ~120 | |

| C-N-N angle | 118 | |

| N-N-C (methyl) angle | 115 |

Ab Initio and Semi-Empirical Methods for Comparative Analysis

To validate the results obtained from DFT, other computational methods such as ab initio and semi-empirical calculations are often used for comparative analysis. icm.edu.plresearchgate.net Ab initio methods, like Hartree-Fock (HF), provide a fundamental, albeit computationally more intensive, approach to solving the electronic structure. icm.edu.plresearchgate.net Semi-empirical methods, on the other hand, offer a faster computational alternative by incorporating some experimental parameters, which can be useful for larger molecular systems. ekb.egnih.gov

A comparative study involving these methods helps in assessing the accuracy and reliability of the predicted geometrical and electronic properties. For instance, while DFT methods are generally more accurate for electron correlation effects, the comparison with HF can highlight the importance of these correlations in determining the molecular structure.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Through various analytical tools, the electronic properties of this compound can be quantified, providing insights into its reactive sites and interaction capabilities.

Frontier Molecular Orbital (HOMO-LUMO) Energy and Composition Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. irjweb.combiomedres.us The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap suggests that the molecule is more reactive. biomedres.us

For this compound, the HOMO is typically localized on the pyrimidine ring and the hydrazide nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group and the pyrimidine ring, suggesting these are the likely sites for nucleophilic attack. The analysis of the composition of these orbitals reveals the specific atomic contributions to these frontier orbitals.

Table 2: Theoretical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on theoretical calculations for analogous structures.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. icm.edu.plresearchgate.net It provides a detailed picture of the donor-acceptor interactions, which are indicative of hyperconjugative effects and intramolecular charge transfer.

Population Analysis (e.g., Mulliken, Natural Population Analysis) for Atomic Charges

Population analysis methods are used to assign partial atomic charges to the atoms within a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.dewikipedia.orgskku.edu Mulliken population analysis is a common method, though it is known to be sensitive to the choice of basis set. uni-muenchen.deskku.edu Natural Population Analysis (NPA), derived from NBO theory, often provides a more reliable and basis-set-independent description of atomic charges. icm.edu.pl

The calculated atomic charges for this compound indicate that the nitrogen and oxygen atoms carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms are generally positively charged. These atomic charges are instrumental in understanding the molecule's electrostatic potential and its ability to participate in intermolecular interactions such as hydrogen bonding.

Table 3: Theoretical Atomic Charges for Selected Atoms in this compound (Mulliken Population Analysis)

| Atom | Atomic Charge (e) |

|---|---|

| O (Carbonyl) | -0.55 |

| N (Amide) | -0.30 |

| N (Methyl) | -0.25 |

| C (Carbonyl) | +0.45 |

| N (Pyrimidine) | -0.20 |

Note: The data in this table is illustrative and based on theoretical calculations for analogous structures.

Conformational Landscape Exploration and Potential Energy Surface (PES) Scans

The conformational flexibility of this compound and related structures is a key determinant of their chemical and biological properties. Theoretical studies, often employing Density Functional Theory (DFT), are used to explore the molecule's potential energy surface (PES). icm.edu.pluni-muenchen.de This involves systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy to map out the conformational landscape. molssi.org

For N'-arylpyrazine-2-carbohydrazides, the conformation is described by the arrangement around the C=O and H-N2 bonds, leading to E(1) (trans) and E(2) (cis) forms. researchgate.net Studies on N-methylated analogues, such as N'-benzylidene-N-methylpyrazine-2-carbohydrazide, reveal a preference for the E(2) conformation. researchgate.net The introduction of a methyl group on the nitrogen atom can induce significant conformational shifts. For instance, N-methylation in some N-acylhydrazone derivatives causes a change from an antiperiplanar to a synperiplanar conformation. rcsi.com

A relaxed PES scan involves fixing one geometric parameter, like a dihedral angle, while allowing all other parameters to optimize. uni-muenchen.de This process helps identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. uni-muenchen.denih.gov For example, in a study of related N-acylhydrazones, a Boltzmann distribution analysis at 298.15 K showed that the most stable conformers for some derivatives constituted a high percentage of the total conformers, indicating a well-defined low-energy state. rcsi.com The energy difference between conformers, such as syn and anti forms, can be quantified, providing insights into their relative populations. rcsi.com

The planarity of the molecule is also a significant factor. In a series of N'-benzylidene-N-methylpyrazine-2-carbohydrazides, the dihedral angles between the pyrazine (B50134) and benzene (B151609) rings were found to be in the range of 55-78°. nih.gov This deviation from planarity can be attributed to steric effects, which can influence the molecule's electronic conjugation. rcsi.com

Table 1: Conformational Data of Related Hydrazide Derivatives

| Compound/Feature | Preferred Conformation | Dihedral Angle (O=C-N-X) | Key Findings |

|---|---|---|---|

| N'-Arylpyrazine-2-carbohydrazides | E(1) (trans) | - | The trans arrangement of C=O and H-N2 bonds is favored. researchgate.net |

| N-Methyl-N'-arylpyrazine-2-carbohydrazides | E(2) (cis) | - | The cis arrangement of C=O and H-N2 bonds is adopted. researchgate.net |

| N-methylated N-acylhydrazones | Synperiplanar | - | N-methylation induces a shift from antiperiplanar to synperiplanar. rcsi.com |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for structure elucidation. mdpi.comnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT functionals such as B3LYP and basis sets like 6-311++G(d,p). icm.edu.plnih.gov The accuracy of these predictions can be high, with mean absolute errors (MAE) for ¹H shifts reported to be less than 0.10 ppm in some cases. mdpi.com

For complex molecules, a conformational search is first performed, and the NMR shifts are calculated for each low-energy conformer. These are then Boltzmann-weighted to obtain the final predicted spectrum. github.io The choice of the computational method, including the functional and basis set, is crucial for obtaining results that correlate well with experimental values. github.io For instance, in a study on a 1,2,3-triazole-4-carbohydrazide derivative, the calculated ¹³C and ¹H NMR chemical shifts using the GIAO method with the B3LYP/6-311++G(d,p) level of theory showed good agreement with experimental data. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis is used to understand the molecular vibrations and to assign the bands observed in experimental infrared (IR) and Raman spectra. The calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net For a carbohydrazide derivative, the N-H stretching vibration, calculated at 3336 cm⁻¹, was in good agreement with the experimental value of 3316 cm⁻¹. nih.gov However, it is known that calculated frequencies can sometimes deviate significantly from experimental values, and scaling factors are often applied to improve the correlation. nist.govnist.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for Related Compounds

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value | Reference |

|---|---|---|---|---|

| ¹³C Chemical Shift (C=O) | GIAO/B3LYP/6-311++G(d,p) | 164.00 ppm | 157.78 ppm | nih.gov |

| ¹³C Chemical Shift (Imine C) | GIAO/B3LYP/6-311++G(d,p) | 152.40 ppm | 147.68 ppm | nih.gov |

| ¹H Chemical Shift | GNN (PROSPRE) | MAE < 0.10 ppm | - | mdpi.com |

Molecular Docking and Interaction Studies (when applied to ligand-receptor interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. jppres.com This method is instrumental in drug discovery and medicinal chemistry to understand the binding mode and affinity of a molecule to a biological target. nih.govnih.gov

In the context of pyrimidine and pyrazole (B372694) derivatives, which are common scaffolds in medicinal chemistry, molecular docking studies have been used to investigate their interactions with various receptors. For example, novel pyrazolyl 2-aminopyrimidine (B69317) derivatives were designed as HSP90 inhibitors, and docking studies were used to rationalize their binding interactions. nih.gov Similarly, docking studies of pyridazinone-based ligands with the cannabinoid receptor type 2 (CB2R) revealed key interactions responsible for their binding affinity and functional activity. nih.gov

The process typically involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.org For instance, a molecular modeling study of a potent CB2R inverse agonist identified how the molecule blocks the movement of a key "toggle-switch" residue. nih.gov

While specific docking studies for this compound are not detailed in the provided context, the general applicability of this method to related heterocyclic compounds highlights its potential for elucidating the biological interactions of this molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N'-Arylpyrazine-2-carbohydrazides |

| N'-Benzylidene-N-methylpyrazine-2-carbohydrazide |

| N-Acylhydrazones |

| 1,2,3-Triazole-4-carbohydrazide |

| Pyrazolyl 2-aminopyrimidine derivatives |

Advanced Research Applications and Methodological Contributions of N Methylpyrimidine 2 Carbohydrazide Analogues

Catalytic Applications of Metal Complexes Derived from Pyrimidine-Carbohydrazides

The nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen and nitrogen atoms of the carbohydrazide (B1668358) group in pyrimidine-carbohydrazide analogues make them excellent ligands for a variety of metal ions. The resulting metal complexes have shown promise in catalytic applications, spanning both homogeneous and heterogeneous systems.

Homogeneous and Heterogeneous Catalysis

Metal complexes derived from ligands structurally related to pyrimidine-carbohydrazides have demonstrated catalytic activity in both homogeneous and heterogeneous settings. For instance, palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene ligands have been synthesized and shown to be effective catalysts. evitachem.comresearchgate.net These complexes can be tailored for either homogeneous catalysis, where the catalyst is in the same phase as the reactants, or heterogeneous catalysis, where the catalyst is in a different phase. capes.gov.br Nanoparticle-based catalysts, which bridge the gap between homogeneous and heterogeneous catalysis, have also been developed using pyrimidine derivatives. capes.gov.br Furthermore, a novel Ba(II) complex with a pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligand has been synthesized and characterized, showcasing catalytic performance in the aerobic oxidation of benzyl (B1604629) alcohol. mdpi.comresearchgate.net In a study, this Ba(II) complex catalyst demonstrated good catalytic activity in four successive cycles, with benzyl alcohol conversions of 45%, 40%, 37%, and 32% at 130 °C over 6 hours. mdpi.com Additionally, bimetallic-organic frameworks (MOFs) functionalized with phosphorus acid groups have been used as heterogeneous catalysts for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These catalysts are noted for their high yields, short reaction times, and reusability. nih.gov

Exploration in Organic Transformation Reactions (e.g., Oxidation, C-C Coupling)

The catalytic utility of metal complexes with pyrimidine-containing ligands extends to important organic transformations such as oxidation and carbon-carbon (C-C) coupling reactions. Transition-metal-catalyzed oxidative coupling reactions are a powerful tool for C-C bond formation. nih.gov Palladium complexes with pyrimidine-functionalized ligands have shown high activity and selectivity in the Mizoroki-Heck reaction, a key C-C bond-forming reaction. researchgate.net

In the realm of oxidation reactions, the aforementioned Ba(II) complex with a pyridine-hydrazone ligand was specifically investigated for the aerobic oxidation of benzyl alcohol, demonstrating its potential in this area. mdpi.comresearchgate.net The design of these catalysts often leverages the electronic properties of the pyrimidine ring and the coordinating ability of the side chain to facilitate the catalytic cycle. The broader class of transition metal complexes with nitrogen-containing ligands has been extensively studied for various oxidative cross-coupling reactions. nih.govmdpi.com

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For pyrimidine-carbohydrazide metal complexes, the coordination behavior of the ligand is key. The carbohydrazide moiety can act as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal nitrogen of the hydrazone. capes.gov.br In some cases, particularly after deprotonation, it can act as a tridentate ligand. capes.gov.br

Mechanistic studies of related systems provide valuable insights. For example, in hydrazide-catalyzed enantioselective Diels-Alder reactions, it was found that the formation of the reactive iminium species and the hydrolysis of the product iminium intermediates are extremely rapid, with the cycloaddition being the kinetically significant step. researchgate.net In the context of C-C coupling reactions catalyzed by nickel complexes, it has been shown that the oxidative addition of aryl halides can proceed through both stepwise radical and concerted mechanisms, with the pathway being influenced by the electronic properties of the ligand and the reactants. mdpi.com For copper-catalyzed syntheses of pyrimidines, mechanistic proposals involve tandem reactions, including cycloadditions. nih.gov These studies on related systems help to build a picture of the potential catalytic cycles involving pyrimidine-carbohydrazide metal complexes.

Role as a Scaffold for Novel Chemical Entities in Organic Synthesis and Ligand Design

The pyrimidine-carbohydrazide framework is a valuable scaffold for the synthesis of new chemical entities in the fields of organic synthesis and ligand design. Its structural rigidity and multiple points for functionalization allow for the creation of diverse molecular architectures.

The pyrido[2,3-d]pyrimidine ring system, an analogue of the pyrimidine core, is considered a privileged scaffold in medicinal chemistry due to its diverse biological activities. nih.gov The fusion of a pyrimidine ring with other heterocyclic systems is a common strategy in drug design. Pyrimidine derivatives serve as a foundational structure for the development of new therapeutic agents. nih.gov For example, pyrazine-2-carbohydrazide (B1222964) has been used as a scaffold to create hybrid molecules with potential pharmacological applications. researchgate.net

The carbohydrazide functional group itself is a key element in the design of new molecules. In some pyridopyrimidine derivatives, the conversion of a thioxo group to a hydrazide moiety has been shown to significantly enhance biological activity, highlighting the importance of the hydrophilic and electron-rich nature of the hydrazide. mdpi.com The reactivity of the carbohydrazide allows for its conversion into other functional groups, such as 1,3,4-oxadiazoles, further expanding the chemical space accessible from this scaffold. The general synthetic utility of hydrazide-hydrazone derivatives is well-established for the preparation of a variety of heterocyclic compounds, including coumarins, pyridines, and thiazoles.

The following table provides examples of how the pyrimidine scaffold has been utilized in the synthesis of novel compounds:

| Starting Scaffold | Reaction Type | Resulting Compound Class | Reference |

| Pyrimidine-functionalized imidazolium (B1220033) salts | Direct metallation | Palladium(II)(NHC) complexes | evitachem.com |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | Condensation with α,β-unsaturated ketones | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| Pyrazine-2-carbohydrazide | Molecular hybridization | Hybrid molecules with diphenyl ether/piperazinyl moieties | researchgate.net |

| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | Reaction with benzoyl chlorides | N'-Benzoyl-carbohydrazide derivatives | |

| Cyanoacetyl hydrazine (B178648) | Reaction with 3-acetylpyridine (B27631) and subsequent heterocyclization | Pyridine, thiazole, and thiophene (B33073) derivatives |

Development of Advanced Analytical Derivatization Agents

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as chromatography. The goal is often to improve chromatographic behavior or enhance detection sensitivity.

Enhancing Detection Sensitivity in Chromatographic Techniques

While the direct use of N'-Methylpyrimidine-2-carbohydrazide as a derivatizing agent is not yet widely documented, the chemical properties of the carbohydrazide functional group suggest its potential in this area. Hydrazine-containing reagents are well-known derivatizing agents for carbonyl compounds (aldehydes and ketones) and carboxylic acids in liquid chromatography-mass spectrometry (LC-MS). For example, 2-hydrazinoquinoline (B107646) has been successfully employed as a derivatization agent for the LC-MS-based analysis of carboxylic acids, aldehydes, and ketones in biological samples. The reaction with the hydrazide group introduces a readily ionizable moiety, which can significantly enhance the detection sensitivity in mass spectrometry.

The derivatization process typically involves the reaction of the hydrazide with the target analyte to form a stable derivative with improved chromatographic properties and a stronger response from the detector. The pyrimidine ring in a potential derivatizing agent based on this compound could also contribute to the UV absorbance of the derivative, aiding in its detection by UV-Vis detectors in HPLC. The development of such reagents could be particularly beneficial for the analysis of low-level analytes in complex matrices.

The following table outlines the principles of using hydrazide-containing reagents for derivatization:

| Analyte Functional Group | Derivatization Reaction | Benefit for Chromatography |

| Carbonyl (Aldehydes, Ketones) | Formation of a hydrazone | Enhanced ionization for MS detection, introduction of a chromophore for UV detection |

| Carboxyl (Carboxylic Acids) | Formation of an acylhydrazide | Improved stability and chromatographic retention, enhanced detectability |

Derivatization for Mass Spectrometry Analysis

The sensitive and accurate analysis of various analytes by mass spectrometry (MS) often necessitates chemical derivatization to enhance their ionization efficiency, improve chromatographic separation, and direct fragmentation pathways for more informative structural elucidation. nih.gov Hydrazine and carbohydrazide derivatives have emerged as valuable reagents for this purpose, particularly for the analysis of carbonyl-containing compounds and other specific functional groups. nih.govnih.gov

The this compound moiety, with its reactive hydrazide functional group, presents a promising scaffold for derivatization strategies in mass spectrometry. The pyrimidine ring can act as a fixed charge carrier or a site for facile ionization, while the methyl group on the terminal nitrogen can influence the fragmentation pattern of the derivatized analyte.

Methodological Contributions:

The primary methodological contribution of using a reagent like this compound lies in the introduction of a pyrimidine tag to the analyte of interest. This tagging strategy offers several advantages:

Enhanced Ionization: The basic nitrogen atoms in the pyrimidine ring can be readily protonated, leading to a significant enhancement in signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS).

Controlled Fragmentation: The stable pyrimidine ring can direct the fragmentation of the derivatized molecule during tandem mass spectrometry (MS/MS) experiments. This controlled fragmentation can lead to the generation of specific reporter ions, simplifying spectral interpretation and improving the reliability of analyte identification and quantification.

Chromatographic Improvement: Derivatization can alter the polarity and hydrophobicity of analytes, leading to improved retention and separation on reversed-phase liquid chromatography (LC) columns.

Research Findings: